molecular formula C13H18O3 B2817284 4-Methoxy-3-(3-methylbutoxy)benzaldehyde CAS No. 722504-38-3

4-Methoxy-3-(3-methylbutoxy)benzaldehyde

Cat. No.: B2817284
CAS No.: 722504-38-3
M. Wt: 222.284
InChI Key: DXKJFUIMEVOZKJ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(3-methylbutoxy)benzaldehyde is an organic compound with the molecular formula C13H18O3. It is a synthetic intermediate widely utilized in the pharmaceutical and chemical industries. This compound is known for its unique structure, which includes a methoxy group and a 3-methylbutoxy group attached to a benzaldehyde core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(3-methylbutoxy)benzaldehyde typically involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(3-methylbutoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-3-(3-methylbutoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-methylbutoxy)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy and 3-methylbutoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3-(3-methylbutoxy)benzaldehyde is unique due to the presence of both methoxy and 3-methylbutoxy groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-methoxy-3-(3-methylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10(2)6-7-16-13-8-11(9-14)4-5-12(13)15-3/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKJFUIMEVOZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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